![molecular formula C21H16N2O3 B2359932 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-75-8](/img/structure/B2359932.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .
Scientific Research Applications
- Dibenzoxazepinones are a class of heterocyclic compounds with two benzene rings fused to a central oxazepinone ring. They play a crucial role in the search for pharmaceutically active compounds .
- μ-Oxo Hypervalent Iodine Catalysis : Researchers have employed μ-oxo hypervalent iodine catalysis for intramolecular oxidative C–H amination of O-aryl salicylamides. This method facilitates the synthesis of dibenzoxazepinone derivatives with various functional groups in an efficient manner .
Pharmaceutical Research
Synthetic Chemistry
Future Directions
The future directions for research on “N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” could include elucidating its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could be valuable .
properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-7-9-19-17(11-13)23-21(25)16-12-15(8-10-18(16)26-19)22-20(24)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPFYIRSIZINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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